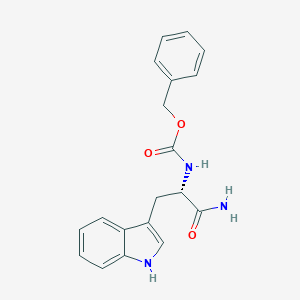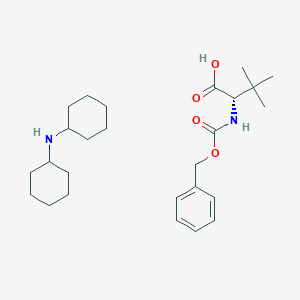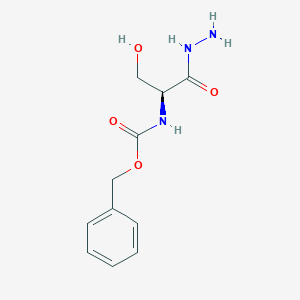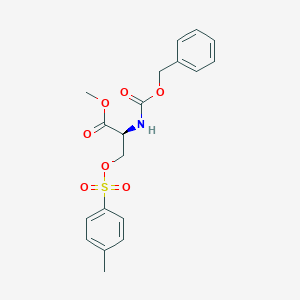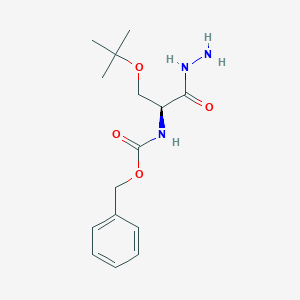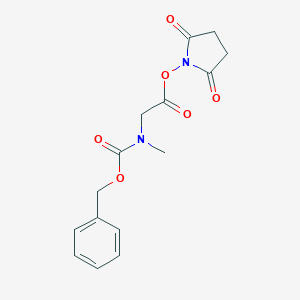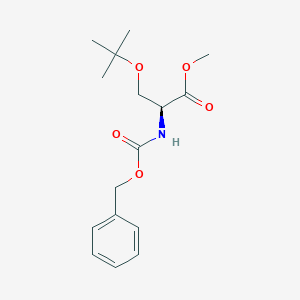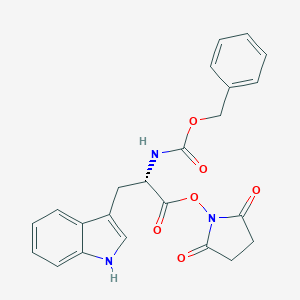
Z-Trp-OSu
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Z-Trp-OSu typically involves the reaction of L-tryptophan with tert-butylchlorocarbonate to form N-(tert-Butoxycarbonyl)-L-tryptophan. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Trp-OSu primarily undergoes nucleophilic substitution reactions. It reacts with primary and secondary amines to form stable amide bonds. This reaction is commonly used in peptide synthesis to link amino acids together .
Common Reagents and Conditions:
Reagents: Primary or secondary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Conditions: Typically carried out in anhydrous solvents such as dichloromethane or dimethylformamide at room temperature.
Major Products: The major product of the reaction between this compound and an amine is an amide bond, which is a key linkage in peptides and proteins .
Scientific Research Applications
Z-Trp-OSu has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins by forming stable amide bonds with amino groups.
Biology: Utilized in the modification of proteins and peptides for various biological studies.
Industry: Employed in the production of peptide-based pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of Z-Trp-OSu involves the formation of a stable amide bond with amino groups in peptides and proteins. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester group, which acts as a leaving group, allowing the nucleophilic attack by the amine . The molecular targets are typically the amino groups in peptides and proteins, and the pathway involves the formation of a tetrahedral intermediate, which then collapses to form the amide bond .
Comparison with Similar Compounds
Z-Trp-OMe: N-(tert-Butoxycarbonyl)-L-tryptophan methyl ester.
Z-Trp-Phe-OH: N-(tert-Butoxycarbonyl)-L-tryptophan-L-phenylalanine.
Comparison: Z-Trp-OSu is unique in its ability to form stable amide bonds with amino groups, making it highly valuable in peptide synthesis. Compared to Z-Trp-OMe and Z-Trp-Phe-OH, this compound offers greater reactivity and efficiency in forming amide bonds due to the presence of the N-hydroxysuccinimide ester group .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-20-10-11-21(28)26(20)32-22(29)19(12-16-13-24-18-9-5-4-8-17(16)18)25-23(30)31-14-15-6-2-1-3-7-15/h1-9,13,19,24H,10-12,14H2,(H,25,30)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMKYGHASWACNG-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453243 | |
| Record name | Z-Trp-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50305-28-7 | |
| Record name | Z-Trp-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





